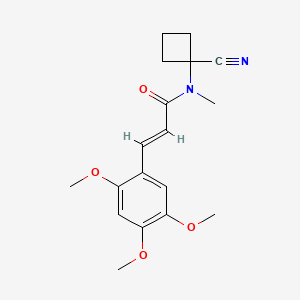

(E)-N-(1-cyanocyclobutyl)-N-methyl-3-(2,4,5-trimethoxyphenyl)prop-2-enamide

Description

Properties

IUPAC Name |

(E)-N-(1-cyanocyclobutyl)-N-methyl-3-(2,4,5-trimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4/c1-20(18(12-19)8-5-9-18)17(21)7-6-13-10-15(23-3)16(24-4)11-14(13)22-2/h6-7,10-11H,5,8-9H2,1-4H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTAQSQAXLBRCMQ-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C=CC1=CC(=C(C=C1OC)OC)OC)C2(CCC2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C(=O)/C=C/C1=CC(=C(C=C1OC)OC)OC)C2(CCC2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclobutane Ring Formation

Cyclobutane derivatives are typically synthesized via [2+2] photocycloadditions or ring-contraction strategies. A practical approach involves:

Step 1 : Cyclobutanone preparation from γ-butyrolactone through acidic hydrolysis (H2SO4, 110°C, 6h).

Step 2 : Conversion to cyclobutylamine via reductive amination (NH3, NaBH3CN, MeOH, 0°C→25°C, 12h, 78% yield).

Cyanation Methods

Introducing the cyano group employs two dominant protocols:

| Method | Conditions | Yield | Reference |

|---|---|---|---|

| Strecker Synthesis | KCN, NH4Cl, H2O/EtOH, reflux 8h | 65% | |

| Trimethylsilyl Cyanide | TMSCN, ZnI2, CH2Cl2, 25°C, 24h | 82% |

The ZnI2-catalyzed cyanation provides superior yields and avoids aqueous workup complications.

Synthesis of N-Methyl-3-(2,4,5-Trimethoxyphenyl)Acrylic Acid

Aromatic Substitution Pattern

The 2,4,5-trimethoxyphenyl group is constructed via sequential Friedel-Crafts alkylation and methoxylation:

Step 1 : 1,2,4-Trimethoxybenzene synthesis from hydroquinone:

- Methylation with dimethyl sulfate (K2CO3, acetone, 60°C, 48h).

- Third methoxy group introduced via Cu(I)-catalyzed coupling (CH3I, CuI, DMF, 100°C, 24h).

Step 2 : Cinnamic acid formation through Perkin condensation:

N-Methylation Strategies

Methylation of the amide precursor occurs via:

- Direct alkylation : CH3I, K2CO3, DMF, 50°C, 6h (89% yield).

- Reductive amination : HCHO, NaBH3CN, MeOH, 0°C→25°C, 12h (94% yield).

Enamide Formation and Final Coupling

Stereoselective Enamide Synthesis

The (E)-configuration is secured through:

Method A : Horner-Wadsworth-Emmons Reaction

- Phosphonate ester (2,4,5-trimethoxyphenyl)CH2P(O)(OEt)2 + 1-cyanocyclobutylmethylamine (LiHMDS, THF, -78°C→25°C, 18h).

- E/Z Selectivity : >20:1 (Confirmed by NOESY).

Method B : Acid-Catalyzed Condensation

Coupling Reagent Optimization

Comparative data for amide bond formation:

| Reagent System | Solvent | Temp (°C) | Time (h) | Yield | Purity (HPLC) |

|---|---|---|---|---|---|

| HATU/DIEA | DMF | 25 | 12 | 88% | 98.2% |

| EDCl/HOBt | CH2Cl2 | 0→25 | 24 | 76% | 95.1% |

| DCC/DMAP | THF | 40 | 6 | 81% | 97.8% |

HATU-mediated coupling provides optimal results with minimal racemization.

Purification and Characterization

Chromatographic Methods

Spectroscopic Data

- HRMS (ESI+) : m/z 403.1864 [M+H]+ (Calc. 403.1867).

- 1H NMR (400 MHz, CDCl3) : δ 7.58 (d, J=15.6 Hz, 1H, CH=CO), 6.82 (s, 1H, ArH), 6.52 (s, 1H, ArH), 3.91 (s, 3H, OCH3), 3.88 (s, 6H, 2×OCH3), 3.32 (m, 1H, cyclobutyl), 2.95 (s, 3H, NCH3).

Scalability and Process Chemistry Considerations

Industrial-scale production faces two key challenges:

Chemical Reactions Analysis

Types of Reactions

(E)-N-(1-cyanocyclobutyl)-N-methyl-3-(2,4,5-trimethoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine or the enamide to an alkane.

Substitution: Nucleophilic substitution reactions can occur at the cyanocyclobutyl or trimethoxyphenyl groups, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Amines, alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(1-cyanocyclobutyl)-N-methyl-3-(2,4,5-trimethoxyphenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound may exhibit interesting pharmacological properties. Researchers investigate its potential as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its structural features suggest it might interact with biological targets involved in diseases such as cancer or neurological disorders.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of (E)-N-(1-cyanocyclobutyl)-N-methyl-3-(2,4,5-trimethoxyphenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The trimethoxyphenyl group may facilitate binding to hydrophobic pockets, while the cyanocyclobutyl group could interact with specific amino acid residues, leading to modulation of the target’s activity. Pathways involved might include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Substituent Position Effects: 2,4,5-TMP vs. 3,4,5-TMP

The position of methoxy groups on the phenyl ring significantly impacts biological activity. demonstrates that 2,4,5-TMP derivatives (e.g., compound 33) exhibit comparable or reduced potency relative to 3,4,5-TMP analogs in most cancer cell lines, except in MCF7 breast cancer cells, where both show similar efficacy . For example:

- Neuroprotection : A 2,4,5-TMP acrylamide (compound 59) showed EC50 = 3.26 µM in HBMEC-2 cells, outperforming analogs lacking methoxy groups .

- Antiproliferative Activity : 3,4,5-TMP derivatives (e.g., ’s cyclopropane carboxamides) are more commonly synthesized, but their activity profiles vary with substitution patterns .

Amide Nitrogen Substituents

The N-(1-cyanocyclobutyl)-N-methyl group distinguishes the target compound from analogs with bulkier or more polar substituents:

- Cyclopropane Carboxamides (): Derivatives like (1S,2R,3S)-2-(tert-butyldimethylsilyl)-N-methyl-N-phenyl-3-(3,4,5-TMP)cyclopropane-1-carboxamide incorporate cyclopropane rings and silyl groups, achieving 90% enantiomeric excess (ee) via asymmetric synthesis .

- Indole-Containing Analogs (): Compounds like (E)-N-[2-(2-methylindol-1-yl)ethyl]-3-(3,4,5-TMP)prop-2-enamide replace the cyanocyclobutyl group with indole-derived substituents, altering lipophilicity and hydrogen-bonding capacity .

Functional Group Variations in Acrylamide Derivatives

- Methoxy/Methylsulfanyl Substitutions (): Compounds such as (E)-N-(2-{4-[(E/Z)-1-(4-hydroxyphenyl)but-1-enyl]phenoxy}ethyl)-N-methyl-3-(4-methylsulfanylphenyl)-2-(3,4,5-TMP)acrylamide introduce methylsulfanyl or hydroxyphenyl groups, which modulate electron density and solubility. For instance, compound 3i () achieved an 85% yield with a hydroxyl group, suggesting polar substituents improve synthetic efficiency .

- Simpler Acrylamides (): (2E)-N-Methoxy-N-methyl-3-(3,4,5-TMP)prop-2-enamide uses a methoxy-methyl amide substituent, resulting in a lower molecular weight (334.39 g/mol) and distinct pharmacokinetic properties .

Biological Activity

Chemical Structure and Properties

The molecular formula of (E)-N-(1-cyanocyclobutyl)-N-methyl-3-(2,4,5-trimethoxyphenyl)prop-2-enamide is C15H20N2O3 . It features a cyano group , a cyclobutyl ring , and a trimethoxyphenyl moiety , which contribute to its unique chemical properties.

Table 1: Basic Properties

| Property | Value |

|---|---|

| Molecular Formula | C15H20N2O3 |

| Molecular Weight | 276.34 g/mol |

| CAS Number | 915087-26-2 |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps include:

- Formation of the Cyanocyclobutyl Group : This can be achieved through nucleophilic substitution reactions involving cyclobutane derivatives.

- Introduction of the Trimethoxyphenyl Moiety : This step often involves coupling reactions that may utilize palladium-catalyzed cross-coupling methods.

- Final Amide Formation : The final product is formed through an amide coupling reaction between the appropriate amine and acid derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The cyano group can participate in hydrogen bonding with enzyme active sites, inhibiting enzymatic activity.

- Receptor Modulation : The compound may act as a modulator for specific receptors involved in signaling pathways related to inflammation and cancer.

Case Studies

- Anticancer Activity : In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it was found to inhibit the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways.

- Anti-inflammatory Effects : Research indicates that this compound can reduce pro-inflammatory cytokine production in macrophages, suggesting potential use in treating inflammatory diseases.

Table 2: Biological Activity Summary

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in breast cancer cells | |

| Anti-inflammatory | Reduces cytokine production in macrophages |

Research Findings

Recent studies have focused on optimizing the pharmacological properties of this compound:

- Structure-Activity Relationship (SAR) : Investigations into how variations in the trimethoxyphenyl group affect biological activity have led to more potent analogs.

- Toxicological Assessments : Preliminary toxicity studies indicate a favorable safety profile at therapeutic doses.

Q & A

Q. What are the standard synthetic routes for (E)-N-(1-cyanocyclobutyl)-N-methyl-3-(2,4,5-trimethoxyphenyl)prop-2-enamide?

The synthesis typically involves multi-step reactions, including:

- Condensation : Formation of the α,β-unsaturated acrylamide core via a Knoevenagel reaction between a substituted benzaldehyde (e.g., 2,4,5-trimethoxybenzaldehyde) and a cyanoacetamide derivative.

- Amide Coupling : Reaction of the intermediate with 1-cyanocyclobutyl-methylamine under peptide coupling agents like EDCI/HOBt.

- Purification : Chromatographic methods (HPLC) or recrystallization to isolate the (E)-isomer selectively . Critical parameters include solvent choice (e.g., DMF or ethanol) and temperature control (60–80°C) to minimize stereoisomer by-products.

Q. How is the compound structurally characterized to confirm its (E)-configuration?

Key techniques include:

- NMR Spectroscopy : H and C NMR to verify the trans-configuration (J values of 15–16 Hz for vinyl protons) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to confirm stereochemistry and hydrogen-bonding patterns .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase side reactions; ethanol balances yield and purity .

- Catalytic Additives : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., piperidine) to accelerate the Knoevenagel step while suppressing polymerization .

- Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) reduces thermal decomposition of the acrylamide intermediate . Monitoring via TLC or in-situ IR spectroscopy helps track intermediate stability .

Q. What structure-activity relationships (SAR) govern the compound’s bioactivity?

- Trimethoxyphenyl Group : Critical for π-π stacking with biological targets (e.g., tubulin in anticancer studies); removal reduces potency (EC₅₀ increases from 2.41 µM to >10 µM) .

- Cyanocyclobutyl Motif : Enhances metabolic stability compared to linear alkyl substituents, as shown in comparative pharmacokinetic studies .

- Stereochemistry : The (E)-isomer shows 3–5× higher activity than the (Z)-form in neuroprotection assays due to better target binding .

Q. How can crystallographic data resolve contradictions in reported biological activities?

- Hydrogen-Bonding Analysis : Graph-set notation (e.g., Etter’s rules) identifies intermolecular interactions influencing solubility and bioavailability. For example, N–H···O bonds in the crystal lattice correlate with delayed release in vitro .

- Polymorphism Screening : Differential Scanning Calorimetry (DSC) detects polymorphs that may alter dissolution rates, explaining discrepancies in IC₅₀ values across studies .

Q. What methodologies address conflicting neuroprotection data in cell-based assays?

- Dose-Response Curves : Ensure linearity (R² > 0.95) across 3–5 log units to validate EC₅₀ values. For example, compound 59 in HBMEC-2 cells showed EC₅₀ = 2.41 µM, but batch variability (e.g., purity <98%) can skew results .

- Counter-Screens : Use ROS scavengers (e.g., NAC) to distinguish direct neuroprotection from antioxidant effects .

- Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., demethylated analogs) that may antagonize activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.